molecular formula C6H12O4 B159916 2,2-Bis(hydroxymethyl)butanoic acid CAS No. 10097-02-6

2,2-Bis(hydroxymethyl)butanoic acid

Cat. No.: B159916
CAS No.: 10097-02-6
M. Wt: 148.16 g/mol
InChI Key: JVYDLYGCSIHCMR-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butanoic acid, also known as 2,2-Bis(hydroxymethyl)butyric acid, is a chemical compound with the molecular formula C6H12O4. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is notable for its dual functional groups, containing both hydroxyl and carboxyl groups, which confer unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with butyraldehyde in the presence of a base, followed by oxidation. The process typically involves the following steps :

    Condensation Reaction: Formaldehyde and butyraldehyde are reacted in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using hydrogen peroxide to yield this compound.

    Purification: The crude product is purified through recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butanoic acid undergoes several types of chemical reactions due to its functional groups:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(hydroxymethyl)butanoic acid is unique due to its specific molecular structure, which provides a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring water solubility and chemical versatility, such as in the synthesis of water-soluble polymers and biomedical materials .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDLYGCSIHCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064939
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10097-02-6
Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name 2,2-bis(hydroxymethyl)butanoic acid
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)
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Record name 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,2-Bis(hydroxymethyl)butanoic acid used in the development of degradable materials?

A: this compound serves as an initiator in the synthesis of poly(D,L-lactide-co-glycolide) (PLGA) []. This specific PLGA, termed BHMBA-PLGA, is then incorporated into thermoplastic polyurethane (TPU) formulations. The inclusion of BHMBA-PLGA enhances the degradability of TPUs in seawater environments compared to conventional TPUs []. This is due to the hydrolysable ester linkages within the PLGA backbone, which break down in the presence of water, ultimately leading to material degradation.

Q2: What is the role of this compound in enhanced oil recovery techniques?

A: this compound acts as a delayed-action catalyst in thermochemical treatments for heavy oil recovery []. When injected into the oil reservoir, it participates in reactions triggered by heat generated from downhole systems. These reactions likely alter the viscosity and flow properties of the heavy oil, making it easier to extract []. Further research is ongoing to understand the specific reaction mechanisms and optimize the effectiveness of this technology.

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